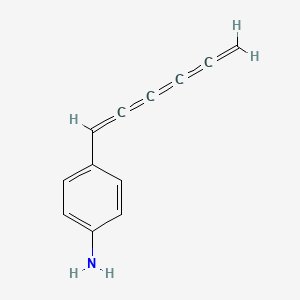

4-Hexapentaenylaniline

Description

4-Hexapentaenylaniline is a hypothetical aniline derivative featuring a para-substituted hexapentaenyl group. Based on nomenclature, the hexapentaenyl substituent likely consists of a six-carbon chain with five conjugated double bonds, forming an extended π-electron system. However, direct experimental data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally related aniline derivatives.

Properties

CAS No. |

918530-32-2 |

|---|---|

Molecular Formula |

C12H9N |

Molecular Weight |

167.21 g/mol |

InChI |

InChI=1S/C12H9N/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h6-10H,1,13H2 |

InChI Key |

WIQALTNQOKQBHJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C=C=C=CC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexapentaenylaniline typically involves the coupling of aniline with a hexapentaenyl halide through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack of the aniline nitrogen on the halide. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-Hexapentaenylaniline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Hexapentaenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The hexapentaenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Hexapentaenylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Hexapentaenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The hexapentaenyl group can facilitate binding to hydrophobic pockets within proteins, while the aniline moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 4-Hexapentaenylaniline (inferred properties) with three analogs: 4-N-Hexylbenzylamine (), 4-(3-hexylthiophen-2-yl)-N,N-diphenylaniline (), and 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline ().

Structural and Functional Differences

Key Observations:

- 4-N-Hexylbenzylamine (C₁₃H₂₁N) lacks conjugation due to its saturated hexyl chain, resulting in lower electron delocalization compared to 4-Hexapentaenylaniline .

- 4-(3-hexylthiophen-2-yl)-N,N-diphenylaniline (C₂₈H₂₉NS) incorporates a thiophene ring, enhancing charge transport properties for applications in organic semiconductors .

- 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (C₁₀H₈Cl₂N₃) features electron-withdrawing chlorine and a pyrimidine ring, increasing reactivity for pharmaceutical synthesis .

Analytical Techniques:

- LCMS and HPLC are standard for characterizing molecular weight and purity (e.g., m/z 245 for the chloropyrimidine derivative ).

- UV-Vis spectroscopy would highlight the extended conjugation in 4-Hexapentaenylaniline, contrasting with the saturated 4-N-Hexylbenzylamine.

Research Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.